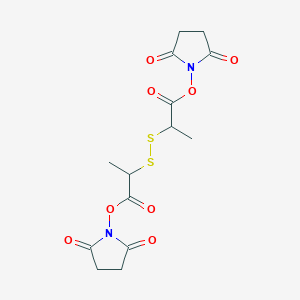
bis(2,5-Dioxopyrrolidin-1-yl) 2,2'-disulfanediyldipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate: is a chemical compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes two 2,5-dioxopyrrolidin-1-yl groups connected by a disulfanediyldipropanoate linkage. This compound is often used in biochemical research, particularly in the study of protein-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipropanoate precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate involves its ability to form covalent bonds with target molecules. The disulfide linkage can undergo cleavage, allowing the compound to interact with thiol groups on proteins. This interaction is crucial for its role as a crosslinking agent in the study of protein-protein interactions .
Comparison with Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another compound with similar functional groups but different linkage.
Bis(2,5-dioxopyrrolidin-1-yl) adipate: Similar structure but with an adipate linkage instead of disulfanediyldipropanoate.
Uniqueness: Bis(2,5-Dioxopyrrolidin-1-yl) 2,2’-disulfanediyldipropanoate is unique due to its disulfide linkage, which provides specific reactivity and stability. This makes it particularly useful in applications requiring precise control over crosslinking and protein interactions .
Properties
Molecular Formula |
C14H16N2O8S2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxopropan-2-yl]disulfanyl]propanoate |
InChI |
InChI=1S/C14H16N2O8S2/c1-7(13(21)23-15-9(17)3-4-10(15)18)25-26-8(2)14(22)24-16-11(19)5-6-12(16)20/h7-8H,3-6H2,1-2H3 |
InChI Key |
RYOZLJKITUWSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)SSC(C)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















